N-Fmoc-3-methyl-4-chloro-L-phenylalanine is a derivative of the essential amino acid phenylalanine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the third position, and a chlorine atom at the fourth position of the phenyl ring. It is primarily utilized in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under mild conditions. The compound serves as a crucial building block in various scientific and medicinal applications.
N-Fmoc-3-methyl-4-chloro-L-phenylalanine is synthesized through chemical reactions involving phenylalanine derivatives and specific protecting groups. The Fmoc group is particularly favored in peptide synthesis due to its compatibility with solid-phase techniques.
This compound is classified as an amino acid derivative, specifically a protected amino acid used in organic synthesis and medicinal chemistry.
The synthesis of N-Fmoc-3-methyl-4-chloro-L-phenylalanine typically involves the protection of the amino group of 3-methyl-4-chloro-L-phenylalanine using Fmoc chloride. This reaction generally occurs in the presence of a base such as sodium carbonate or triethylamine, often in organic solvents like dimethylformamide or dichloromethane at room temperature.
The molecular formula for N-Fmoc-3-methyl-4-chloro-L-phenylalanine is . The structure includes:
The molecular weight of N-Fmoc-3-methyl-4-chloro-L-phenylalanine is approximately 421.91 g/mol. The compound's structural characteristics contribute to its reactivity and stability during peptide synthesis processes.
N-Fmoc-3-methyl-4-chloro-L-phenylalanine can undergo several types of chemical reactions:
The mechanism of action for N-Fmoc-3-methyl-4-chloro-L-phenylalanine centers around its role as a protected amino acid in peptide synthesis. The Fmoc group serves to protect the amino functionality during synthesis, preventing undesired side reactions. Once synthesis is complete, deprotection allows for peptide bond formation through the liberated amino group, facilitating complex peptide assembly.
N-Fmoc-3-methyl-4-chloro-L-phenylalanine typically appears as a white to off-white powder with good solubility in organic solvents such as dimethylformamide and dichloromethane.
N-Fmoc-3-methyl-4-chloro-L-phenylalanine has numerous applications in scientific research:
Transition-metal catalysis enables direct functionalization of pre-existing phenylalanine scaffolds or de novo construction of halogenated aryl systems. These methods circumvent limitations of electrophilic aromatic substitution, which struggles with regioselectivity in disubstituted arenes like 3-methyl-4-chlorophenyl motifs.
Palladium-Catalyzed Suzuki-Miyaura Coupling offers a versatile route to aryl halide precursors. Brominated phenylalanine derivatives undergo coupling with methylboronic acids under Pd(PPh₃)₄ catalysis (typically 2–5 mol%) in dioxane/water mixtures at 80°C. Critical to success is orthogonal protection of the carboxylic acid and amine groups; tert-butyl esters or Fmoc-carbamates tolerate these conditions, while methyl esters may suffer transesterification [5]. Chloride substituents remain inert during coupling due to their higher bond dissociation energy and slower oxidative addition kinetics compared to bromides [5].
N-Tosylhydrazone-Based Carbene Couplings present an emerging alternative for constructing the halogenated aryl backbone prior to amino acid assembly. Ketones (e.g., 3-methyl-4-chlorophenyl methyl ketone) are converted to N-tosylhydrazones, which act as diazo precursors under palladium catalysis. These species undergo cross-coupling with aryl halides via carbene migratory insertion, forming biaryl systems that can be further elaborated to phenylalanine precursors [1]. This method enhances ketone utilization in C–C bond formation, though its application to amino acid synthesis requires additional steps for introducing the α-amino acid moiety.
Table 1: Comparison of Cross-Coupling Strategies for Aryl Substrate Preparation
Method | Catalyst System | Compatible Halogens | Key Limitations |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Br, I (Cl inactive) | Requires pre-halogenated Phe derivative |
N-Tosylhydrazone | Pd(OAc)₂/XPhos | Cl (retained) | Multi-step; moderate yields |
Kumada | Ni(acac)₂, PPh₃ | Br, Cl, I | Sensitive to protic functional groups |
Nickel-catalyzed Kumada couplings show superior compatibility with chloride substituents. Aryl Grignard reagents (e.g., 2-chloro-5-methylphenylmagnesium bromide) react with protected α-bromoalaninates under Ni(acac)₂/PPh₃ catalysis (0.5–2 mol%) in THF at 0°C. This method achieves 70–85% yields but requires anhydrous conditions and careful exclusion of β-hydride elimination pathways [5].
Enantioselective construction of the α-carbon center in Fmoc-ClMePhe-OH relies predominantly on chiral phase-transfer catalysis (PTC) and Evans auxiliaries. These methods address the challenge of introducing sterically demanding disubstituted aryl groups while preserving chirality.
Phase-Transfer Catalysis (PTC) enables asymmetric alkylation of glycine Schiff bases. The optimized protocol employs N-(dibenzylidene)glycine tert-butyl ester (2) and 3-chloro-4-methylbenzyl bromide under catalysis by O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (1f). Key reaction parameters include:
Table 2: Optimization of PTC for 3-Chloro-4-methylbenzyl Alkylation [3]
Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|---|
1a | RT | 24 | 81 | 88 | R |
1f | RT | 24 | 94 | 94 | R |
1f | –20 | 48 | 97 | 96 | R |
1f | –40 | 72 | 95 | 97 | R |
1i | –40 | 72 | 93 | 96 | S |
Evans Oxazolidinone Auxiliary Approach provides an alternative stereocontrolled route. 3-Methyl-4-chlorophenylacetic acid is first coupled to (4S)-benzyloxazolidin-2-one via mixed anhydride formation. The resulting chiral imide undergoes enolization with TiCl₄ and diisopropylethylamine (DIPEA) in CH₂Cl₂ at –78°C, followed by electrophilic trapping with iodomethyltrimethylsilane. Hydrolysis of the auxiliary with LiOH/H₂O₂ then yields enantiopure (S)-3-(3-chloro-4-methylphenyl)-2-(Fmoc-amino)propanoic acid. This method achieves >99% ee but requires additional steps for auxiliary attachment/removal [3] [6].
Fmoc-ClMePhe-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), where its stability and orthogonality are paramount.
Resin Loading and Coupling Conditions: Standard Fmoc-based SPPS employs Wang or Rink amide resins for C-terminal anchoring. Coupling of Fmoc-ClMePhe-OH to resin-bound peptides utilizes:
Orthogonal Deprotection Strategies: During SPPS, the Fmoc group is removed with 20% piperidine in DMF. The aryl chloride remains stable under these conditions but may participate in unintended cyclizations if ortho to backbone amide nitrogens. Incorporating pseudo-proline dipeptides or backbone amide protectants (e.g., 2-hydroxy-4-methoxybenzyl) minimizes aggregation of hydrophobic sequences containing Fmoc-ClMePhe-OH [3].
On-Resin Halogen Functionalization: The aryl chloride serves as a handle for late-stage diversification via palladium-mediated reactions. Resin-bound peptides undergo Suzuki couplings with arylboronic acids using Pd(PPh₃)₄/AsPh₃ and K₂CO₃ in DMF/H₂O (3:1) at 60°C. This "peptide-to-peptide" modification enables library generation without cleaving the peptide from resin [1] [5].
Chiral auxiliaries provide absolute stereocontrol for synthesizing Fmoc-ClMePhe-OH when substrate-directed asymmetric induction fails.
Evans Oxazolidinones remain the gold standard. The protocol involves:
Oppolzer’s Sultams offer complementary stereodirecting properties. N-Acyl sultams derived from camphorsultam undergo diastereoselective alkylation with 3-chloro-4-methylbenzyl bromide using NaHMDS (sodium hexamethyldisilazide) as base in THF at –78°C. Subsequent sultam hydrolysis and Fmoc protection deliver the L-enantiomer with 95% de (diastereomeric excess). This method excels for sterically encumbered electrophiles but suffers from higher molecular weight and cost [6].
Practical Considerations:
The aryl chloride in Fmoc-ClMePhe-OH enables strategic diversification after amino acid assembly, facilitating access to analogs for structure-activity studies.
Palladium-Mediated Carbon-Heteroatom Bond Formation:
Transition-Metal Catalyzed C–H Functionalization: Directed ortho-metalation leverages the carboxylic acid or Fmoc-amide as directing groups. Pd(OAc)₂ (palladium(II) acetate) with N-acetyl-protected Fmoc-ClMePhe-OH in trifluoroethanol at 80°C facilitates ortho-acetoxylation using PhI(OAc)₂ (iodosobenzene diacetate) as oxidant. This provides access to 3-chloro-4-methyl-6-acetoxyphenylalanine derivatives for hydroxylated metabolite studies [1].
Table 3: Post-Synthetic Modifications of Fmoc-ClMePhe-OH Aryl Group
Reaction Type | Reagents/Conditions | Product | Yield Range |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O, 80°C | Biarylalanines | 65–88% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, R₂NH, Cs₂CO₃, toluene, 100°C | Aminoarylalanines | 75–92% |
Photoredox C–H Cyanation | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Zn(CN)₂, blue LEDs | 4-Cyano-3-methylphenylalanine | 60–78% |
Late-Stage Halex Exchange: The aryl chloride undergoes nucleophilic aromatic substitution (SNAr) with potassium fluoride in sulfolane at 180°C to install fluorine, yielding Fmoc-3-methyl-4-fluoro-L-phenylalanine—a key intermediate in PET tracer development. This reaction requires protection of the carboxylic acid as methyl ester to prevent decarboxylation [4] [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: